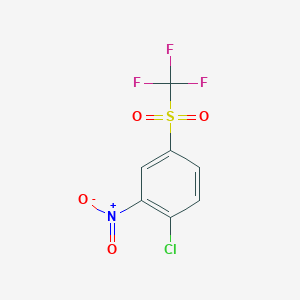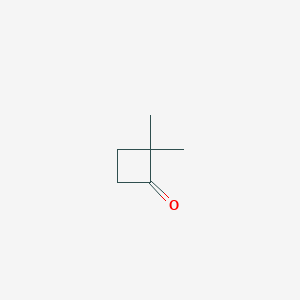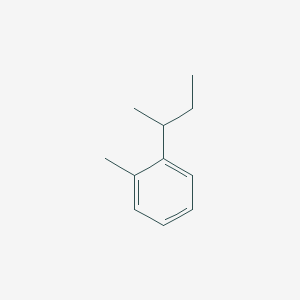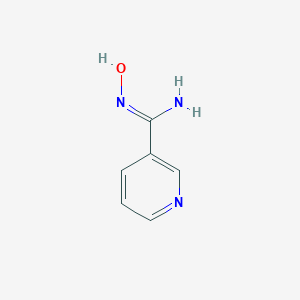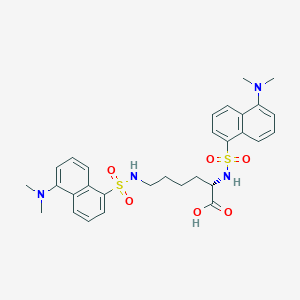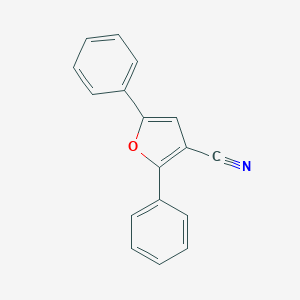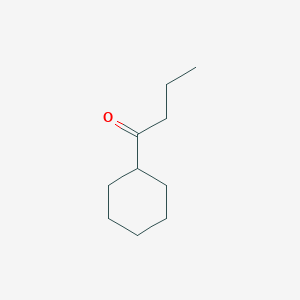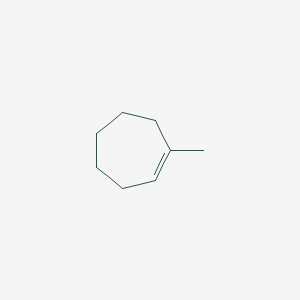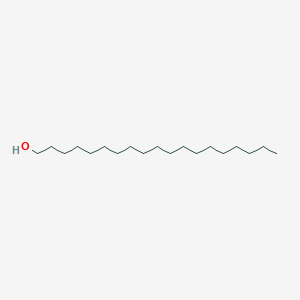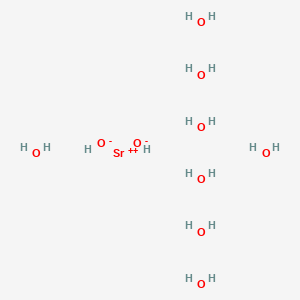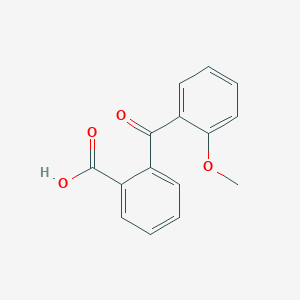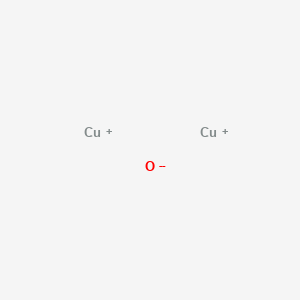
酸化銅(I)
説明
Cuprous Oxide, also known as cuprous oxide, is an inorganic compound with the chemical formula Cu₂O. It is one of the principal oxides of copper, the other being copper (II) oxide or cupric oxide (CuO). Cuprous Oxide appears as a reddish or brownish-red solid and is insoluble in water but soluble in acids. It is found naturally as the mineral cuprite and has various applications, including its use as a semiconductor and in antifouling paints .
科学的研究の応用
Cuprous Oxide has a wide range of scientific research applications:
-
Chemistry: : It is used as a catalyst in various chemical reactions, including the decarboxylation of arylacetic acids and malonic acids under mild conditions .
-
Biology and Medicine: : Cuprous Oxide nanoparticles exhibit significant antibacterial properties. They are used in medical devices to prevent bacterial infections and have been studied for their antifungal and coagulation properties .
-
Industry: : Cuprous Oxide is used in antifouling paints for boat and ship bottoms to control corrosion. It is also used in paints for glass and porcelain, as a p-type semiconductor material in photocells, and in the fabrication of rectifiers .
作用機序
Target of Action
Copper (I) oxide, also known as cuprous oxide, is an inorganic compound that plays a crucial role in various biological processes . It primarily targets microorganisms, acting as an antimicrobial agent . Copper (I) oxide has been shown to be effective against many fungal pathogens . It is also used as a mineral supplement for livestock .
Mode of Action
Copper (I) oxide’s mode of action is multifaceted. The main mechanism of its bactericidal activity is the generation of reactive oxygen species (ROS), which irreversibly damages membranes . Copper ions released from surfaces lead to RNA degradation and membrane disruption of enveloped viruses . For fungi, the mechanism involves the physical deterioration of the membrane and copper ion influx . Copper (I) oxide is also known to disrupt cellular proteins .
Biochemical Pathways
Copper (I) oxide affects several biochemical pathways. It is involved in a wide spectrum of proteins, such as copper/zinc superoxide dismutase (Cu/Zn SOD or SOD1), cytochrome c oxidase (C c O), mitogen-activated protein kinase MEK1, and cAMP-degrading phosphodiesterase PDE3B . After incorporation, some copper ions will be targeted to different cuproproteins (CuPrs) via three utilization pathways: cytosolic, mitochondrial, and Golgi routes .
Pharmacokinetics
The pharmacokinetics of copper (I) oxide involve its absorption, distribution, metabolism, and excretion (ADME). Copper is absorbed from the gut via high-affinity copper uptake protein and likely through low-affinity copper uptake protein and natural resistance-associated macrophage protein-2 . It is believed that copper is reduced to the Cu1+ form prior to transport . The exact mechanism of microbial death from copper is controversial and the significance and relative contribution of each proposed mechanism are unclear .
Result of Action
The result of copper (I) oxide’s action is the death of targeted microorganisms. The generation of ROS leads to enzyme and non-enzyme mediated oxidative damage involving lipid peroxidation, protein oxidation, and DNA damage . The release of copper ions, Cu+ and Cu2+, damages the membrane and infiltrates the cell, inducing an oxidative stress response involving endogenous ROS .
Action Environment
The action of copper (I) oxide is influenced by environmental factors. Copper (I) oxide has a low aqueous solubility and a low volatility . It is moderately toxic to mammals and most biodiversity . The environmental fate of copper (I) oxide involves non-persistence and potential for particle-bound transport . The exact environmental conditions, including water column characteristics such as water hardness and pH, can significantly affect copper bioavailability and toxicity .
生化学分析
Biochemical Properties
Copper (I) oxide nanoparticles have been shown to influence growth and biochemical characteristics in maize hybrids when subjected to saline stress . The nanoparticles interact with various enzymes and proteins within the plant cells, altering their function and leading to changes in the plant’s growth and development .
Cellular Effects
The presence of Copper (I) oxide in cells can have significant effects on cellular processes. For instance, it can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects can vary depending on the specific type of cell and the concentration of Copper (I) oxide present .
Molecular Mechanism
At the molecular level, Copper (I) oxide exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action can vary depending on the specific biochemical context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Copper (I) oxide can change over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Copper (I) oxide can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Copper (I) oxide is involved in various metabolic pathways within cells . It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The exact nature of these effects can vary depending on the specific metabolic context .
Transport and Distribution
Within cells and tissues, Copper (I) oxide is transported and distributed through various mechanisms . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Copper (I) oxide can have significant effects on its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Cuprous Oxide can be synthesized through several methods:
-
Oxidation of Copper Metal: : The most straightforward method involves the oxidation of copper metal. The reaction is as follows: [ 4 \text{Cu} + \text{O}_2 \rightarrow 2 \text{Cu}_2\text{O} ] Additives such as water and acids can affect the rate of this reaction and the further oxidation to copper (II) oxides .
-
Reduction of Copper (II) Solutions: : Cuprous Oxide can also be produced commercially by reducing copper (II) solutions with sulfur dioxide. Another method involves the reduction of copper (II) acetate with hydrazine: [ 4 \text{Cu(O}_2\text{CCH}_3\text{)}_2 + \text{N}_2\text{H}_4 + 2 \text{H}_2\text{O} \rightarrow 2 \text{Cu}_2\text{O} + 8 \text{CH}_3\text{CO}_2\text{H} + \text{N}_2 ] Aqueous cuprous chloride solutions can also react with a base to yield copper (I) oxide .
化学反応の分析
Cuprous Oxide undergoes various chemical reactions:
-
Oxidation: : In the presence of oxygen and water, copper (I) oxide can oxidize to form copper (II) hydroxide: [ 2 \text{Cu}_2\text{O} + 4 \text{H}_2\text{O} + \text{O}_2 \rightarrow 4 \text{Cu(OH)}_2 ]
-
Reduction: : Cuprous Oxide can be reduced by hydrogen when heated, converting it back to metallic copper.
-
Reaction with Acids: : Cuprous Oxide reacts with hydrochloric acid to form copper (I) chloride and water: [ \text{Cu}_2\text{O} + 2 \text{HCl} \rightarrow 2 \text{CuCl} + \text{H}_2\text{O} ]
-
Disproportionation: : In acid solutions, copper (I) oxide undergoes disproportionation to produce copper (II) ions and metallic copper .
類似化合物との比較
Cuprous Oxide can be compared with other similar compounds, such as copper (II) oxide (CuO), silver (I) oxide (Ag₂O), nickel (II) oxide (NiO), and zinc oxide (ZnO):
-
Copper (II) Oxide (CuO): : Unlike copper (I) oxide, copper (II) oxide is a black solid and is produced by pyrometallurgical methods. It is used in different applications, including as a pigment and in wood preservatives .
-
Silver (I) Oxide (Ag₂O): : Silver (I) oxide is used in similar applications as copper (I) oxide, such as in antifouling paints and as a semiconductor material. it has different chemical properties and reactivity.
-
Nickel (II) Oxide (NiO): : Nickel (II) oxide is another transition metal oxide with applications in ceramics, glass, and as a catalyst. It has different physical and chemical properties compared to copper (I) oxide.
-
Zinc Oxide (ZnO): : Zinc oxide is widely used in various industries, including rubber, ceramics, and pharmaceuticals. It has unique properties, such as high thermal conductivity and antibacterial activity, which differentiate it from copper (I) oxide .
Cuprous Oxide stands out due to its unique combination of properties, including its semiconductor capabilities, corrosion resistance, and antibacterial activity, making it a versatile compound with diverse applications.
特性
IUPAC Name |
copper(1+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cu.O/q2*+1;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFJLUBVMFXRPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[Cu+].[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu2O | |
| Record name | COPPER (I) OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0421 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | copper(I) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Copper(I)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034489 | |
| Record name | Cuprous oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow, red, or brown solid; Practically insoluble in water; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS], YELLOW, RED OR BROWN CRYSTALLINE POWDER. | |
| Record name | Copper(I) oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8057 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | COPPER (I) OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0421 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
Decomp at 1800 °C | |
| Record name | COPPER (I) OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1549 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Crimson, scarlet, vermilion, deep or brownish-red, secondary mineral; adamantine or dull luster; brownish red streak; sol in nitric and concentrated hydrochloric acids; specific gravity: 5.85-6.15; Mohs hardness: 3.5-4 /Cuprite/, Soluble in ammonium hydroxide; in hydrochloric acid forming copper(I) chloride which dissolves in excess hydrochloric acid; with dil sulfuric acid or dil nitric acid the cupric salt is formed and half copper is pptd as the metal., PRACTICALLY INSOLUBLE IN ORGANIC SOLVENTS; SOL IN DILUTE MINERAL ACIDS, SOLN OF AMMONIA & ITS SALTS., Insoluble in water, Soluble in acids and ammonium hydroxide; insoluble in water, For more Solubility (Complete) data for COPPER (I) OXIDE (6 total), please visit the HSDB record page., Solubility in water: none | |
| Record name | COPPER (I) OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1549 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | COPPER (I) OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0421 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
6.0, Relative density (water = 1): 6.0 | |
| Record name | COPPER (I) OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1549 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | COPPER (I) OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0421 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Negligible | |
| Record name | COPPER (I) OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1549 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Red-brown cubic crystals, Cubic crystals; or microcrystalline powder. Color may be yellow, red or brown depending on the method of preparation and particle size, AMORPHOUS POWDER, COLOR RANGING FROM YELLOW TO RED, Reddish-brown octahedral crystals, For more Color/Form (Complete) data for COPPER (I) OXIDE (7 total), please visit the HSDB record page. | |
CAS No. |
1317-39-1 | |
| Record name | Cuprous oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CUPROUS OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8BEA5064F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | COPPER (I) OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1549 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | COPPER (I) OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0421 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
1235 °C, 1232 °C | |
| Record name | COPPER (I) OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1549 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | COPPER (I) OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0421 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Q1: What is the molecular formula and weight of copper (I) oxide?
A1: Copper (I) oxide is represented by the molecular formula Cu2O and has a molecular weight of 143.09 g/mol.
Q2: How is copper (I) oxide characterized spectroscopically?
A2: Several techniques are employed to characterize Cu2O, including:
- X-ray Diffraction (XRD): This technique reveals the crystalline structure and phase purity of Cu2O, differentiating it from other copper oxides like CuO. [, , , , , , ]
- Scanning Electron Microscopy (SEM): SEM provides insights into the morphology and size of Cu2O particles, including spheres, cubes, and other shapes. [, , , , , , , ]
- UV-Visible Spectroscopy: This method helps determine the optical band gap of Cu2O, a crucial parameter for its application in solar cells and other optoelectronic devices. [, , , , , , ]
- Raman Spectroscopy: Raman spectroscopy can identify different copper oxide phases and characterize the vibrational modes of Cu2O. [, ]
Q3: How stable is copper (I) oxide under different environmental conditions?
A3: The stability of Cu2O is influenced by factors such as:
- Temperature: Elevated temperatures can lead to the oxidation of Cu2O to CuO, impacting its properties. [, , , ]
- Atmosphere: Cu2O is more stable in inert atmospheres like nitrogen. Exposure to air can promote oxidation to CuO. [, ]
- Humidity: In humid environments, Cu2O can react with water and other atmospheric components, influencing its stability and performance. [, , ]
Q4: How does the presence of copper (I) oxide impact the performance of materials like polyester resin and PDMS?
A4: Incorporating Cu2O particles into polymer matrices can influence the mechanical properties:
- PDMS: In a corrosion sensing device, Cu2O particles dispersed in PDMS exhibited swelling and etching behavior in the presence of toluene and acetic acid, suggesting potential applications in corrosion monitoring. []
Q5: What are the notable catalytic properties of copper (I) oxide?
A5: Cu2O demonstrates catalytic activity in various reactions, including:
- Carbon Monoxide Oxidation: Cu2O catalyzes the conversion of carbon monoxide (CO) to carbon dioxide (CO2) in the presence of oxygen. The reaction rate and activation energy vary depending on the oxidation state of copper (Cu > Cu2O > CuO). []
- Methanol Dehydrogenation: Cu2O enhances the photocatalytic dehydrogenation of methanol, showcasing potential in renewable energy applications. []
- Acetic Acid and 2-Propanol Oxidation: Cu2O/TiO2 nanocomposites exhibit improved photocatalytic activity for the oxidation of acetic acid and 2-propanol under visible light. []
Q6: Does the morphology of copper (I) oxide influence its catalytic activity?
A6: While the morphology of Cu2O particles (e.g., cubic, hollow spheres) doesn't seem to directly affect the catalytic activity in reactions like crystal violet decolorization, it plays a crucial role in determining the total surface area, which influences the overall reaction rate. [, ]
Q7: What are the promising applications of copper (I) oxide in different fields?
A7: Cu2O has garnered attention for its potential applications in:
- Solar Cells: Its p-type semiconducting properties and suitable band gap make Cu2O a promising material for low-cost, efficient solar cells. Research focuses on optimizing its properties for enhanced photovoltaic performance. [, , , , , , ]
- Antimicrobial Agents: Cu2O nanoparticles exhibit significant antifungal and antibacterial activity against microorganisms like Candida albicans, highlighting their potential in medical applications. [, ]
- Corrosion Sensing: Cu2O-PDMS composites demonstrate potential in monitoring corrosion on metallic structures by exhibiting swelling and etching behavior in response to specific solvents and etchants. []
- Biocide Pigments: Cu2O is utilized as a biocide pigment in antifouling coatings for sea vessels to prevent the accumulation of marine organisms. []
Q8: How is computational chemistry used in copper (I) oxide research?
A8: Computational methods are valuable tools for:
Q9: Are there any concerns regarding the environmental impact of copper (I) oxide?
A9: While Cu2O offers several benefits, it's crucial to address potential environmental concerns:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



